tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate
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Overview
Description
tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate: is a chemical compound known for its versatile applications in scientific research. This compound belongs to the class of carbamates, which are widely used in various fields due to their unique chemical properties and biological activities.
Scientific Research Applications
tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate is extensively used in scientific research due to its complex molecular structure and unique properties. Some of its applications include:
Drug Discovery: Used as a building block in the synthesis of potential pharmaceutical compounds.
Polymer Synthesis: Acts as a monomer or crosslinking agent in the production of specialized polymers.
Catalysis: Serves as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
Target of Action
The primary targets of tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate are β-secretase and acetylcholinesterase . These enzymes play crucial roles in the pathogenesis of Alzheimer’s disease, with β-secretase involved in the production of amyloid beta peptide (Aβ), and acetylcholinesterase in the breakdown of acetylcholine, a neurotransmitter essential for memory and learning .
Mode of Action
this compound acts as an inhibitor of both β-secretase and acetylcholinesterase . By inhibiting β-secretase, it prevents the formation of Aβ, thereby reducing the aggregation and formation of fibrils from Aβ 1-42 . By inhibiting acetylcholinesterase, it increases the availability of acetylcholine in the brain, potentially improving cognitive function .
Biochemical Pathways
The compound’s action affects the amyloidogenic pathway, which is implicated in Alzheimer’s disease. By inhibiting β-secretase, it prevents the cleavage of amyloid precursor protein into Aβ, thereby reducing the formation of Aβ plaques . Additionally, by inhibiting acetylcholinesterase, it affects the cholinergic pathway, potentially enhancing cholinergic transmission .
Result of Action
The compound has shown a moderate protective effect in astrocytes against Aβ 1-42 due to a reduction in the TNF-α and free radicals observed in cell cultures . This suggests that it may have neuroprotective effects and potential therapeutic benefits in Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate can be synthesized through a multi-step reaction process. One common method involves the reaction of tert-butylamine with methyl 4-hydroxybenzoate and 2-(4-methoxyphenyl)ethylbromide. The reaction typically requires a solvent such as methanol, ethanol, or acetone, and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Comparison with Similar Compounds
- tert-butyl N-(3-hydroxypropyl)carbamate
- tert-butyl N-hydroxycarbamate
- tert-butyl N-[3-(2-methylpiperidin-yl)propyl]carbamate
Comparison: tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate stands out due to its unique combination of a tert-butyl group and a methoxyphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-9-12(10-17)11-5-7-13(19-4)8-6-11/h5-8,12,17H,9-10H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEIFYSOERYJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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